p-Diethylphosphinylbenzoic acid
Description
p-Diethylphosphinylbenzoic acid (CAS: Not explicitly provided in evidence) is a benzoic acid derivative substituted at the para position with a diethylphosphinyl group (O=P(OCH₂CH₃)₂). The phosphinyl group introduces unique electronic and steric properties, distinguishing it from simpler benzoic acid analogs.
Properties
Molecular Formula |
C11H15O3P |
|---|---|
Molecular Weight |
226.21 g/mol |
IUPAC Name |
4-diethylphosphorylbenzoic acid |
InChI |
InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
WHJAEGYVJKOMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Diethylphosphinylbenzoic acid typically involves the reaction of diethylphosphine oxide with a suitable benzoic acid derivative. One common method is the reaction of diethylphosphine oxide with p-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
p-Diethylphosphinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of diethylphosphine oxide derivatives.
Reduction: Formation of diethylphosphine derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
p-Diethylphosphinylbenzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of p-Diethylphosphinylbenzoic acid involves its interaction with specific molecular targets. The diethylphosphinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in various biochemical pathways and reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on functional groups, substituent effects, and applications inferred from related compounds in the evidence:
2-(Diphenylphosphino)benzoic Acid (CAS: 17261-28-8)
- Structure: Ortho-substituted benzoic acid with a diphenylphosphino (PPh₂) group.
- Key Differences: The phosphino group (PH) is less oxidized than the phosphinyl group (PO), altering redox properties and ligand-metal coordination behavior. Ortho substitution introduces steric hindrance, reducing solubility compared to the para-substituted p-diethylphosphinylbenzoic acid .
- Applications : Acts as a ligand in transition-metal catalysis (e.g., palladium-catalyzed coupling reactions).
4-Hydroxybenzoic Acid (CAS: 99-96-7)
- Structure : Para-substituted benzoic acid with a hydroxyl group.
- Key Differences :
- Applications : Used in preservatives and polymer synthesis.
Diethyl(benzamido(diisopropoxyphosphoryl)methyl) Phosphonate
- Structure : Benzamido group linked to a methylphosphonate (PO(OiPr)₂) with diethyl ester groups.
- Key Differences :
- Applications: Potential prodrug design or enzyme inhibition due to phosphonate bioisosterism .
P,P-Diphenylphosphinic Amide (CAS: 5994-87-6)
- Structure : Phosphinic acid (PH(O)) derivative with phenyl groups and an amide substituent.
- Key Differences :
- Applications: Intermediate in organophosphorus synthesis or asymmetric catalysis.
Data Table: Comparative Properties
*Inferred properties based on structural analogs.
Research Findings and Trends
- Acidity and Reactivity : Phosphinyl and phosphonate groups lower the pKa of benzoic acids compared to hydroxyl or alkyl substituents, enhancing their utility in acidic environments or as leaving groups .
- Synthetic Utility: Diethylphosphinyl groups improve solubility in organic solvents, facilitating reactions in non-polar media .
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